molecular formula C17H27NO B5890740 1-[2-(4-tert-butylphenoxy)ethyl]piperidine

1-[2-(4-tert-butylphenoxy)ethyl]piperidine

Cat. No.: B5890740
M. Wt: 261.4 g/mol
InChI Key: OXDMGSINDGYSSU-UHFFFAOYSA-N
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Description

1-[2-(4-tert-butylphenoxy)ethyl]piperidine is an organic compound that features a piperidine ring substituted with a 2-(4-tert-butylphenoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-tert-butylphenoxy)ethyl]piperidine typically involves the reaction of 4-tert-butylphenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethyl group, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the deprotonation of the phenol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-tert-butylphenoxy)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Hydrogenated piperidine derivatives

    Substitution: Alkylated or acylated piperidine derivatives

Scientific Research Applications

1-[2-(4-tert-butylphenoxy)ethyl]piperidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used as a ligand in receptor studies or as a precursor for the synthesis of bioactive molecules.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-tert-butylphenoxy)ethyl]piperidine depends on its specific application. In medicinal chemistry, the compound may act as a ligand that binds to a particular receptor or enzyme, modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

1-[2-(4-tert-butylphenoxy)ethyl]piperidine can be compared with other similar compounds, such as:

    1-[2-(4-tert-butylphenoxy)ethyl]morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.

    1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    1-[2-(4-tert-butylphenoxy)ethyl]azepane: Similar structure but with an azepane ring instead of a piperidine ring.

The uniqueness of this compound lies in its specific ring structure and the presence of the tert-butylphenoxy group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[2-(4-tert-butylphenoxy)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-17(2,3)15-7-9-16(10-8-15)19-14-13-18-11-5-4-6-12-18/h7-10H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDMGSINDGYSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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